(2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

描述

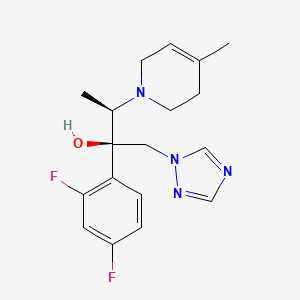

This compound is a stereochemically defined triazole derivative with a (2R,3R) configuration. Its structure includes:

- 2,4-Difluorophenyl group: Enhances lipophilicity and antifungal targeting via aromatic stacking interactions with fungal cytochrome P450 enzymes .

- 4-Methyl-3,6-dihydropyridin-1(2H)-yl group: A partially unsaturated six-membered ring that modulates conformational flexibility and binding kinetics compared to fully saturated piperidine or piperazine analogs .

- 1H-1,2,4-Triazol-1-yl group: A critical pharmacophore for inhibiting fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .

Synthesis: The compound is synthesized via a patented process involving resolution of intermediates to achieve the desired stereochemistry, with Lewis acid catalysis and aprotic solvents optimizing yield .

属性

分子式 |

C18H22F2N4O |

|---|---|

分子量 |

348.4 g/mol |

IUPAC 名称 |

(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-5,9,11-12,14,25H,6-8,10H2,1-2H3/t14-,18-/m1/s1 |

InChI 键 |

BROZCQVLVFAZGA-RDTXWAMCSA-N |

手性 SMILES |

CC1=CCN(CC1)[C@H](C)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

规范 SMILES |

CC1=CCN(CC1)C(C)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the 2,4-Difluorophenyl Intermediate: This step involves the halogenation of a phenyl ring to introduce fluorine atoms at the 2 and 4 positions.

Construction of the Pyridine Ring: The 4-methyl-3,6-dihydropyridin-1(2H)-yl moiety is synthesized through a series of cyclization reactions.

Attachment of the Triazole Ring: The 1H-1,2,4-triazol-1-yl group is introduced via a nucleophilic substitution reaction.

Final Coupling: The intermediate compounds are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the aromatic rings or the triazole moiety, potentially leading to hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Hydrogenated derivatives.

Substitution Products: Halogenated or nucleophile-substituted derivatives.

科学研究应用

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it is investigated for its interactions with various biomolecules and potential as a biochemical probe.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of antifungal, antibacterial, or anticancer agents due to its unique structural features.

Industry

In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action of (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Key Findings :

- ER-30346 ’s thiazole moiety improves in vivo efficacy against systemic candidiasis due to balanced lipophilicity and CYP51 binding affinity .

- Voriconazole ’s fluoropyrimidine group broadens spectrum but increases hepatotoxicity risks, highlighting the trade-offs of heterocyclic modifications .

Role of Stereochemistry and Side Chain Modifications

- (2R,3R) vs. (2S,3S) Configuration : Stereochemistry significantly impacts antifungal activity. For example, (2R,3R)-configured triazoles exhibit 4–8× higher activity than their (2S,3S) counterparts due to optimal CYP51 binding .

- Side Chain Hydrophobicity : Compounds with piperazine (logP ~2.5) or propanamide (logP ~3.0) side chains (e.g., compound A1 in ) show variable activity depending on lipid/water distribution coefficients. The target compound’s dihydropyridine group (logP ~2.8) balances solubility and membrane penetration .

Computational Structural Comparisons

- Tanimoto Similarity Analysis : The target compound shares ~70% structural similarity with voriconazole (based on binary fingerprinting), primarily differing in the dihydropyridine vs. pyrimidine substituent .

- Graph-Based Subgraph Matching : The 2,4-difluorophenyl and triazole groups are conserved across analogs, while the dihydropyridine ring represents a unique subgraph influencing conformational stability .

常见问题

Q. What in vivo pharmacokinetic (PK) studies are critical for preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。